甘氨酰-d-谷氨酰胺

描述

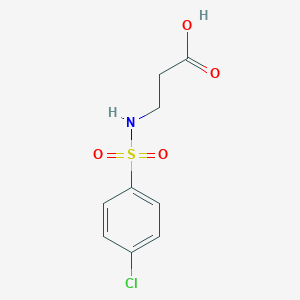

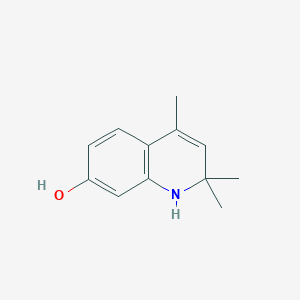

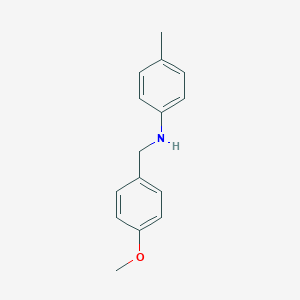

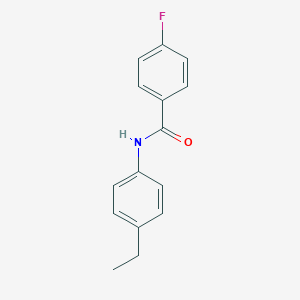

Glycyl-D-glutamine is a dipeptide with the CAS Number: 115588-13-1 . It has a molecular weight of 203.2 and its IUPAC name is (2R)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid . It is used as a substitute for glutamine in cell culture . Higher cell yields are obtained when this dipeptide is used instead of glutamine .

Synthesis Analysis

Glycyl-D-glutamine can be produced efficiently through metabolic engineering of Escherichia coli . The process involves over-expressing L-amino acid α-ligase from Bacillus subtilis, inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . A module for glutamine synthesis from glutamic acid is constructed by introducing glutamine synthetase (GlnA) .

Molecular Structure Analysis

The InChI code for Glycyl-D-glutamine is 1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 . The InChI key is PNMUAGGSDZXTHX-SCSAIBSYSA-N .

Chemical Reactions Analysis

The thermal decomposition of amino acids, including glutamine, occurs at well-defined, characteristic temperatures . The reactions are described by polynomials, with the solid monomolecular residues being rich in peptide bonds .

Physical And Chemical Properties Analysis

Glycyl-D-glutamine is a solid substance . It should be stored in a refrigerator . The shipping temperature is room temperature .

科学研究应用

1. 免疫系统和传染病

甘氨酰-d-谷氨酰胺 (GlyGln) 已被研究其在增强淋巴细胞增殖中的潜在治疗作用。研究表明,GlyGln 可以替代谷氨酰胺 (Gln) 来支持淋巴细胞增殖,这在艾滋病患者中尤为重要。这表明 GlyGln 在提高此类患者免疫力方面具有可能的应用 (Köhler 等,2000).

2. 营养和代谢健康

GlyGln 已被评估其对动物模型中生长性能、小肠形态和免疫反应的影响。例如,在仔猪中,膳食 GlyGln 补充剂显示出改善的生长和免疫功能,尤其是在由大肠杆菌脂多糖诱导的应激或炎症的情况下 (Jiang 等,2009).

3. 癌症研究

GlyGln 在谷氨酰胺代谢中的作用已在癌症研究中得到探索。谷氨酰胺作为癌细胞的关键营养物质,是一个重点领域,GlyGln 在癌症代谢中的作用和在肿瘤学中的潜在治疗应用已经得到讨论 (Altman 等,2016).

4. 内分泌学和糖尿病

研究探索了 GlyGln 对糖尿病大鼠炎症介质和细胞因子表达的影响。这表明 GlyGln 在调节糖尿病条件下的炎症反应中具有潜在作用,为其在内分泌学中的潜在治疗应用提供了见解 (Tsai 等,2012).

5. 血液学和化疗

GlyGln 已在急性白血病的背景下进行研究,特别是它在接受强化化疗的患者的肠外营养中的补充。研究结果表明,GlyGln 补充剂可以加速化疗后的中性粒细胞恢复 (Scheid 等,2004).

6. 胃肠道健康

GlyGln 已显示出增强胃肠道吸收功能的希望,特别是在动物模型中自体移植小肠的情况下。这表明在改善肠道健康和手术后恢复方面具有潜在应用 (Jian, 2000).

7. 营养和运动

该氨基酸已被探索其在运动营养中的作用,特别是关于其抗疲劳特性及其改善某些疲劳标志物(如糖原合成和氨缓冲)的潜力 (Coqueiro 等,2019).

8. 一般健康和免疫功能

GlyGln 在整体健康和免疫功能中的作用已得到综述,强调了其在谷氨酰胺代谢中的重要性及其在各种分解代谢或高分解代谢条件下作为补充营养的潜力 (Cruzat 等,2018).

作用机制

Target of Action

Glycyl-d-glutamine (Gly-Gln) is a synthetic dipeptide that is synthesized from β-endorphin post-translationally . It primarily targets cells of the immune system and enterocytes . Glutamine, a component of Gly-Gln, has been found to activate the mammalian target of rapamycin cell signaling in enterocytes .

Mode of Action

Gly-Gln interacts with its targets by regulating the expression of several genes of cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways . Glutamine, a component of Gly-Gln, is involved in activating the mammalian target of rapamycin cell signaling in enterocytes .

Biochemical Pathways

Gly-Gln plays a crucial role in several metabolic pathways. It is involved in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function . Glutamine metabolism has been linked to central carbon metabolism pathways, including glutaminolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It is known that gly-gln can be metabolized by certain bacteria in vitro . More research is needed to fully understand the ADME properties of Gly-Gln and their impact on its bioavailability.

Result of Action

Dietary Gly-Gln supplementation has been shown to improve intestinal integrity, inflammatory responses, and oxidative status . It increases the production of interleukin 10, tight junction proteins, and superoxide dismutase, while reducing the production of malondialdehyde and nitric oxide synthase activity .

Action Environment

The action of Gly-Gln is influenced by various environmental factors, particularly the gut microbiota. Dietary Gly-Gln supplementation has been shown to beneficially alter the gut microbiota by increasing bacterial loading, elevating alpha diversity, and increasing the relative abundance of anaerobes and fiber-degrading bacteria . This contributes to the amelioration of intestinal integrity, inflammatory responses, and oxidative status .

安全和危害

属性

IUPAC Name |

(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does glycyl-L-glutamine interact with cardiac cells and what are the downstream effects?

A1: While the exact mechanism of interaction remains unclear, research suggests that glycyl-L-glutamine exerts a trophic effect on developing rat heart cells. [] This means it supports the growth and survival of these cells, specifically influencing the cholinergic system, which is crucial for communication within the heart.

Q2: Does glycyl-L-glutamine affect the activity of acetylcholinesterase in cardiac cells?

A2: Interestingly, while glycyl-L-glutamine influences the expression of specific AChE molecular forms, it does not appear to alter the overall enzymatic activity of AChE in cultured post-natal ventricular myocytes. [] This suggests that its influence might be more focused on regulating the structural organization and localization of AChE, rather than directly modulating its catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。